molecular formula C14H23ClN2O2 B13780049 Carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride CAS No. 64059-19-4

Carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride

Cat. No.: B13780049
CAS No.: 64059-19-4
M. Wt: 286.80 g/mol
InChI Key: CYBBFBWOIJVEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The hydrochloride salt enhances its solubility and stability . Its molecular formula is C₁₄H₂₂N₂O₂·HCl, with a tertiary dimethylamino group in the side chain contributing to its basicity .

Applications and Pharmacological Relevance The compound is closely related to Formetanate hydrochloride, a carbamate insecticide and acaricide, which acts as a cholinesterase inhibitor . Its structural features—such as the dimethylamino butyl side chain—align with bioactive carbamates that exhibit miotic (pupil-constricting) and intestinal peristalsis-stimulating effects, as observed in early pharmacological studies .

Properties

CAS No.

64059-19-4

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

dimethyl-[4-[3-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;chloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-11(16(3)4)8-9-12-6-5-7-13(10-12)18-14(17)15-2;/h5-7,10-11H,8-9H2,1-4H3,(H,15,17);1H

InChI Key

CYBBFBWOIJVEMA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)OC(=O)NC)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride involves several steps. One common method is the reaction of methyl carbamate with 3-(3-(dimethylamino)butyl)phenol in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired ester. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, resulting in the desired biological effect. The pathways involved may include inhibition of acetylcholinesterase, which is crucial in nerve signal transmission .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity
Carbamic acid, methyl-, 3-(3-(dimethylamino)butyl)phenyl ester, hydrochloride 3-(Dimethylamino)butyl chain, methylcarbamate Hydrochloride salt enhances solubility; tertiary amine in side chain Likely cholinesterase inhibition (inferred from Formetanate)
Physostigmine Methylcarbamate, tricyclic structure Natural alkaloid Potent acetylcholinesterase inhibitor; treats glaucoma and myasthenia gravis
Formetanate hydrochloride 3-[[(Dimethylamino)methylene]amino]phenyl methylcarbamate Quaternary ammonium derivative Insecticidal activity via cholinesterase inhibition
Bambuterol hydrochloride 5-[2-(tert-Butylamino)-1-hydroxyethyl]-1,3-phenylene dimethylcarbamate β₂-adrenergic agonist prodrug Bronchodilator; metabolized to terbutaline
Dimethylcarbamic ester of 3-hydroxyphenyl-trimethylammonium methylsulfate Quaternary ammonium, methylcarbamate Enhanced stability and activity Strong intestinal peristalsis stimulation; miotic action comparable to physostigmine

Substituent Effects on Activity

  • Methyl vs. Ethyl Carbamates : Methylcarbamates (e.g., the subject compound) exhibit stronger cholinesterase inhibition than ethylcarbamates, which are often inactive .
  • Quaternary Ammonium vs. Tertiary Amine Hydrochlorides : Quaternary ammonium derivatives (e.g., Formetanate) generally show higher activity than tertiary amine hydrochlorides. However, when the basic group is in the side chain (as in the subject compound), the difference diminishes or reverses .
  • However, HPLC-derived log k values (lipophilicity indicators) for similar phenyl carbamates vary widely with substituent position and polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.